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Compound of Interest

Compound Name: 3-Hexyn-2-one

Cat. No. B163128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Hexyn-
2-one, including its IUPAC nomenclature, synonyms, and detailed physicochemical and
spectroscopic data. The information presented herein is intended to support research and
development activities in the fields of chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure illustrated above is systematically named hex-3-yn-
2-one according to the International Union of Pure and Applied Chemistry (IUPAC)
nomenclature. This name is derived from the six-carbon alkane chain ("hex"), the presence of a
carbon-carbon triple bond starting at the third carbon ("-3-yn-"), and a ketone functional group
at the second carbon ("-2-one").

Synonyms:

This compound is also known by several other names, which are frequently encountered in
chemical literature and databases. These include:

o 1-Butynyl Methyl Ketone[1]
e 2-Ox0-3-hexyne

e Methyl 1-butynyl ketone
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The Chemical Abstracts Service (CAS) Registry Number for 3-Hexyn-2-one is 1679-36-3.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hexyn-2-one is provided in the table
below. This data is essential for understanding the compound's behavior in various
experimental settings.

Property Value Source
Molecular Formula CeHsO [1]
Molecular Weight 96.13 g/mol [1]
Density 0.880 g/mL

Boiling Point 67-68 °C at 50 mmHg

Refractive Index 1.441

InChi Key LTAPKZGQTMVYMX- (]

UHFFFAOYSA-N

SMILES CCCHCC(=0)C [1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of
chemical compounds. The following tables summarize the available spectroscopic data for 3-
Hexyn-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental spectra are proprietary, typical chemical shifts for structurally
similar compounds suggest the following approximate values.

1H NMR (Proton NMR)
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Chemical Shift Multiplicity Integration Assignment

(ppm)

~2.3 s 3H -C(=0)CHs

~2.2 q 2H -C=C-CHz-

~1.1 t 3H -CH2-CHs
13C NMR (Carbon-13 NMR)

Chemical Shift (ppm) Assignment

~185 C=0

~90 -C=C-

~80 -C=C-

~30 -C(=0)CHs

~13 -CHa-

~12 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 3-Hexyn-2-one is characterized by the following key absorption bands,

indicative of its functional groups.

Wavenumber (cm~?) Intensity Assignment
~2980-2870 Medium-Strong C-H (sp?3) stretch
~2250-2200 Medium C=C stretch

~1680-1670 Strong C=0 stretch (conjugated)

Mass Spectrometry (MS)
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Electron ionization mass spectrometry (EI-MS) of 3-Hexyn-2-one would be expected to show a
molecular ion peak and characteristic fragmentation patterns.

miz Relative Intensity Proposed Fragment
96 Moderate [M]* (Molecular lon)
81 Moderate [M - CHs]*

67 Strong [M - CzHs]*

53 Moderate [CaHs]*

43 Strong (Base Peak) [CHsCOJ]*

Experimental Protocols

A common and effective method for the synthesis of 3-Hexyn-2-one is the oxidation of the
corresponding secondary alcohol, 3-hexyn-2-ol. The Swern oxidation is a widely used method
for this transformation due to its mild reaction conditions.

Synthesis of 3-Hexyn-2-one via Swern Oxidation of 3-
Hexyn-2-ol

This protocol is a representative procedure for the Swern oxidation of a secondary alkynyl
alcohol.

Materials:

3-Hexyn-2-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSOQO)

Triethylamine (EtsN)

Dichloromethane (CH2Clz2), anhydrous
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Saturated aqueous ammonium chloride (NH4Cl)

Brine

Anhydrous magnesium sulfate (MgSQOa)

Argon or Nitrogen gas for inert atmosphere

Procedure:

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2
equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to
-78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2
equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the
temperature below -65 °C. Stir the resulting mixture for 15 minutes at -78 °C.

Alcohol Addition: Dissolve 3-hexyn-2-ol (1.0 equivalent) in a minimal amount of anhydrous
dichloromethane and add it dropwise to the reaction mixture, ensuring the internal
temperature does not exceed -65 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.

Quenching and Work-up: Add triethylamine (5.0 equivalents) dropwise to the reaction
mixture, again maintaining the temperature below -65 °C. After the addition is complete,
allow the reaction mixture to warm to room temperature over approximately 30 minutes.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the
layers. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic
layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent
and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude
product can be purified by flash column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford pure 3-Hexyn-2-one.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical

classification of 3-Hexyn-2-one and the experimental workflow for its synthesis.
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Reagents & Starting Material

3-Hexyn-2-ol Oxalyl Chloride DMSO Triethylamine

Experimental Procedur
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Extraction with Dichloromethane
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Drying and Concentration
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Purification by Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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